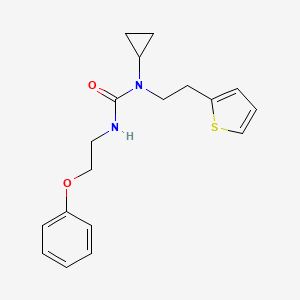

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Descripción

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a phenoxyethyl group, and a thiophen-2-yl group

Propiedades

IUPAC Name |

1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(19-11-13-22-16-5-2-1-3-6-16)20(15-8-9-15)12-10-17-7-4-14-23-17/h1-7,14-15H,8-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBQXBZADXDTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Introduction of the Phenoxyethyl Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.

Formation of the Thiophen-2-yl Group: This can be accomplished through the reaction of a thiophene derivative with an appropriate electrophile.

Urea Formation: The final step involves the reaction of the intermediate compounds with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, nucleophiles, electrophiles, and appropriate solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities, making it a candidate for further research in several areas:

Anticancer Activity

Research indicates that 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its effects on the central nervous system. Studies suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Study: Drug-Seeking Behavior

A study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This effect highlights its potential in addiction therapy by modulating the endocannabinoid system, which plays a critical role in addiction pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenoxy and thiophene groups significantly influence the biological activity of the compound:

- Substitution at the Phenoxy Group : Enhances binding affinity to target receptors.

- Thiophene Modifications : Alter pharmacokinetic properties and increase bioavailability.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea linkage.

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness: 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea, identified by CAS number 1396847-68-9, is a compound with a unique molecular structure that has garnered attention for its potential biological activities. The compound's molecular formula is , and it has a molecular weight of 330.4 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopropyl group, a phenoxyethyl moiety, and a thiophenyl group, which contribute to its unique properties. Understanding the structure-activity relationship is crucial for elucidating its biological effects.

Pharmacological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

- Anticancer Activity : Studies have shown that urea derivatives can induce apoptosis in tumor cells and inhibit cancer cell proliferation. For instance, derivatives similar to 1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea have demonstrated significant cytotoxic effects against various human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa .

- Antimicrobial Properties : Compounds with thiophene and urea functionalities have been evaluated for their antimicrobial activities. The presence of these groups may enhance interaction with microbial targets, leading to inhibition of growth or viability .

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by modulating pathways involved in inflammation .

The precise mechanisms through which 1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, affecting pathways critical in cancer progression and inflammation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with Cellular Receptors : The phenoxyethyl group may facilitate binding to specific receptors involved in cellular signaling pathways.

Study on Anticancer Activity

A study evaluating the anticancer potential of various urea derivatives found that compounds similar to 1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea exhibited IC50 values ranging from 49.79 µM to 113.70 µM against different cancer cell lines . The most potent derivative showed over 70% inhibition in the RKO cell line.

Evaluation of Antimicrobial Activity

Research focusing on antimicrobial properties highlighted that thiophene-containing ureas displayed significant activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Data Summary

The following table summarizes key findings related to the biological activities of 1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea:

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for preparing 1-cyclopropyl-3-(2-phenoxyethyl)-1-(2-(thiophen-2-yl)ethyl)urea?

- Methodology :

- Step 1 : Start with the cyclopropane core. Cyclopropane derivatives can be synthesized via [2+1] cycloaddition using Simmons–Smith reagents or transition metal-catalyzed methods.

- Step 2 : Introduce the phenoxyethyl and thiophenylethyl moieties via nucleophilic substitution or Mitsunobu reactions. For example, coupling 2-phenoxyethylamine with a cyclopropyl carbamate intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Form the urea linkage using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the cyclopropyl amine and the substituted ethyl isocyanate. Monitor reaction progress via TLC or LC-MS .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

- Methodology :

- X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture diffractometer. Data collection at low temperature (100 K) improves resolution.

- Refinement : Employ SHELXL for structure refinement. For enantiopure samples, apply Flack’s parameter to determine absolute configuration, ensuring convergence criteria (e.g., Flack x < 0.1) .

- Validation : Cross-check bond lengths/angles against similar urea derivatives (e.g., mean C–C bond length ~1.50 Å) .

Q. What analytical techniques are critical for purity assessment and stability studies?

- Methodology :

- HPLC/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (ACN/H₂O + 0.1% formic acid) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition temperature >200°C indicates suitability for high-temperature reactions).

- NMR Solubility Tests : Evaluate stability in DMSO-d₆/CDCl₃ over 72 hours; monitor for decomposition via emerging peaks .

Advanced Research Questions

Q. How does the electronic nature of the thiophene ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density. The thiophene’s electron-rich π-system enhances electrophilic aromatic substitution (EAS) at the 5-position.

- Kinetic Studies : Compare reaction rates with thiophene vs. phenyl analogs. For example, sulfonation with ClSO₃H in CH₂Cl₂ shows 2x faster kinetics for thiophene derivatives due to resonance stabilization .

- Contradiction Analysis : If experimental data deviates (e.g., unexpected regioselectivity), evaluate steric effects from the cyclopropyl group using molecular dynamics simulations .

Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodology :

-

Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.

-

Solubility Correction : Measure equilibrium solubility in PBS (pH 7.4) via shake-flask method. Adjust IC₅₀ values using the formula:

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing toxicity?

- Methodology :

- Fragment Replacement : Systematically substitute the phenoxyethyl group with bioisosteres (e.g., benzodioxole, pyridyloxy) and measure ΔG binding via ITC.

- Toxicity Profiling : Use HepG2 cells for hepatotoxicity screening (LD₅₀ >100 µM acceptable). For genotoxicity, conduct Ames tests with TA98/TA100 strains .

- MD Simulations : Run 100 ns simulations to predict metabolite formation (e.g., oxidative cleavage of cyclopropane) and prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.